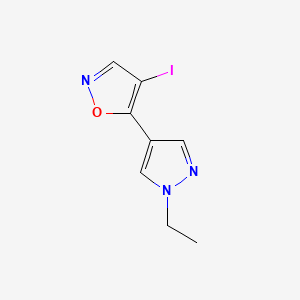
3-Chloro-6-methylpyridazine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The research into 3-Chloro-6-methylpyridazine-4-carbonitrile has led to the development of innovative synthetic routes for functionalized aminopyridazines. A study demonstrated a new route to synthesize 3-aminopyridazines via ANRORC type ring transformation, showcasing the compound’s utility in creating complex nitrogen-containing heterocycles. This process involves nucleophiles bearing a cyano substituent, highlighting a versatile approach to synthesizing pyridazine derivatives.Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H4ClN3 . The InChI Key is NOHMGLVRHVKMRW-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.57 . It is a white to yellow solid at room temperature . Its melting point ranges from 101 to 106 degrees Celsius .Aplicaciones Científicas De Investigación
Novel Synthetic Pathways
The research into 3-Chloro-6-methylpyridazine-4-carbonitrile has led to the development of innovative synthetic routes for functionalized aminopyridazines. A study demonstrated a new route to synthesize 3-aminopyridazines via ANRORC type ring transformation, showcasing the compound's utility in creating complex nitrogen-containing heterocycles. This process involves nucleophiles bearing a cyano substituent, highlighting a versatile approach to synthesizing pyridazine derivatives (Rykowski, Wolińska, & Plas, 2000).
Chemical Transformations and Reactivity
Further studies have focused on the chemical transformations under nucleophilic conditions of related compounds, leading to the formation of diverse heterocyclic systems. This research emphasizes the compound's reactivity and its potential to generate novel chemical structures with possible applications in material science and drug discovery (Ibrahim & El-Gohary, 2016).
Development of Heterocyclic Compounds
Another aspect of research has been the facile synthesis of heterocyclic compounds starting from this compound. For instance, pyridothiazine derivatives were efficiently prepared, demonstrating the compound's role in synthesizing biologically relevant molecules. This process involves the reaction with magnesium enolates of tertiary acetamides, showcasing its utility in organic synthesis (Kobayashi, Iitsuka, & Konishi, 2008).
Antimicrobial and Antioxidant Activities
Research into pyridine derivatives, including structures related to this compound, has also led to the discovery of compounds with significant antimicrobial and antioxidant activities. This line of study has implications for developing new therapeutic agents, highlighting the compound's relevance in medicinal chemistry (Flefel et al., 2018).
Innovative Materials and Applications
Additionally, the synthesis and structural analysis of novel pyridine derivatives from this compound have contributed to the development of materials with unique optical properties. These studies provide insights into the compound's potential applications in photovoltaics and other advanced technologies (Halim et al., 2018).
Mecanismo De Acción
While the exact mechanism of action for 3-Chloro-6-methylpyridazine-4-carbonitrile is not specified in the search results, its potential applications in various fields of science have been highlighted. It has been used in the synthesis of a p38MAP kinase inhibitor with therapeutic potential in the treatment of autoimmune and inflammatory diseases .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
3-chloro-6-methylpyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-2-5(3-8)6(7)10-9-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMGLVRHVKMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1430-22-4 |
Source


|
| Record name | 3-chloro-6-methylpyridazine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide](/img/structure/B2698267.png)

![2,4-dimethyl-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2698269.png)
![3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2698270.png)


![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2698274.png)

![N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2698278.png)


